2-Chloro-1-(4-((2,3-dihydrobenzofuran-5-yl)methyl)piperazin-1-yl)ethan-1-one
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Overview
Description
2-Chloro-1-(4-((2,3-dihydrobenzofuran-5-yl)methyl)piperazin-1-yl)ethan-1-one is a synthetic compound that features a benzofuran ring, a piperazine ring, and a chloroethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(4-((2,3-dihydrobenzofuran-5-yl)methyl)piperazin-1-yl)ethan-1-one typically involves multiple steps. One common approach is the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another method involves the cyclization of aryl acetylenes using transition-metal catalysis .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form quinones.
Reduction: The chloroethanone group can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-1-(4-((2,3-dihydrobenzofuran-5-yl)methyl)piperazin-1-yl)ethan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The benzofuran ring is known to interact with neurotransmitter receptors, potentially modulating the release of dopamine, norepinephrine, and serotonin . The piperazine ring may also contribute to its pharmacological effects by interacting with other receptor sites.
Comparison with Similar Compounds
Similar Compounds
5-(2-Aminopropyl)-2,3-dihydrobenzofuran (5-APDB): A putative entactogen drug of the phenethylamine and amphetamine classes.
6-(2-Aminopropyl)-2,3-dihydrobenzofuran (6-APDB): Another entactogen with similar properties to 5-APDB.
Uniqueness
2-Chloro-1-(4-((2,3-dihydrobenzofuran-5-yl)methyl)piperazin-1-yl)ethan-1-one is unique due to its combination of a benzofuran ring, a piperazine ring, and a chloroethanone group. This unique structure may confer distinct pharmacological properties and potential therapeutic applications.
Properties
Molecular Formula |
C15H19ClN2O2 |
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Molecular Weight |
294.77 g/mol |
IUPAC Name |
2-chloro-1-[4-(2,3-dihydro-1-benzofuran-5-ylmethyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C15H19ClN2O2/c16-10-15(19)18-6-4-17(5-7-18)11-12-1-2-14-13(9-12)3-8-20-14/h1-2,9H,3-8,10-11H2 |
InChI Key |
BESNLFXHJZITNF-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C1C=C(C=C2)CN3CCN(CC3)C(=O)CCl |
Origin of Product |
United States |
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